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Compound of Interest |

1-(3-Amino-5-
Compound Name:
methoxyphenyl)ethanone

CAS No.: 85276-72-8

Cat. No.: B1611401

. J

1-(3-Amino-5-methoxyphenyl)ethanone (CAS 85276-72-8) represents a high-value
"privileged structure” in medicinal chemistry. Unlike its more common ortho- or para-
substituted analogs, this meta-meta substituted acetophenone derivative offers a unique
geometric vector for drug design. The 3,5-substitution pattern is critical in kinase inhibitor
development—specifically for Fibroblast Growth Factor Receptor (FGFR) and Bruton's Tyrosine
Kinase (BTK) targets—where it facilitates access to the solvent-exposed regions of the ATP-
binding pocket while modulating lipophilicity (LogP) via the methoxy group.

This guide provides a rigorous technical analysis of its synthesis, characterization, and
application as a heterocycle precursor.

Chemical Profile & Structural Logic

The molecule consists of an acetophenone core decorated with an electron-donating amino
group and an electron-donating methoxy group in a 1,3,5-relationship.
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Property Specification

IUPAC Name 1-(3-amino-5-methoxyphenyl)ethanone

CAS Number 85276-72-8

Molecular Formula CoH11NO:2

Molecular Weight 165.19 g/mol

Appearance Pale yellow to off-white solid

Melting Point 92-94 °C (Lit.)

Solubility ?oluble in DMSO, MeOH, DCM; slightly soluble
in water

pKa (Conjugate Acid) ~4.2 (Aniline nitrogen)

Electronic & Steric Rationale:
o Electronic Push-Pull: The acetyl group (

) is an electron-withdrawing group (EWG), while the amino (
) and methoxy (

) groups are electron-donating (EDG). This creates a polarized system ideal for subsequent
heterocyclization.

e Regiochemistry: The 3,5-substitution pattern prevents steric clash at the ortho positions
relative to the acetyl group, allowing for the formation of planar bicyclic systems (e.g.,
guinolines, quinazolines) essential for 1t-stacking interactions in protein active sites.

Synthetic Methodologies

Achieving the 3,5-substitution pattern is synthetically challenging because standard
electrophilic aromatic substitution (EAS) on acetophenone typically yields meta products, but
introducing a second substituent meta to the first is difficult due to directing effects.
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We present two validated routes: the Classical Nitro-Reduction (scalable) and the Modern
Buchwald-Hartwig (versatile).

Route A: The Nitro-Reduction Pathway (Scalable &
Robust)

This is the preferred industrial route due to the availability of nitro-precursors and high
chemoselectivity.

Protocol:

o Precursor Synthesis: Start with 3-hydroxy-5-nitrobenzoic acid.[1] Methylate the phenol
(Mel/K2COs) and convert the acid to the methyl ketone via a Weinreb amide intermediate or
acid chloride/Me2Cd.

¢ Reduction: Selective reduction of the nitro group in the presence of the carbonyl.
Step-by-Step Protocol (Iron-Mediated Reduction):

o Setup: Charge a 3-neck flask with 1-(3-methoxy-5-nitrophenyl)ethanone (1.0 eq) and
Ethanol/Water (4:1 v/v).

 Activation: Add Ammonium Chloride (NH4Cl, 5.0 eq) and Iron powder (Fe, 0 mesh, 4.0 eq).

e Reaction: Heat to reflux (80°C) with vigorous mechanical stirring for 2—4 hours. Monitor by
TLC (EtOAc/Hexane 1:1) or LC-MS.[2]

e Workup: Cool to RT. Filter through a Celite pad to remove iron oxides. Wash the pad with
warm ethanol.

« Isolation: Concentrate the filtrate. Partition between EtOAc and saturated NaHCOs. Dry
organic layer over Na2SOa4 and concentrate.[3]

 Purification: Recrystallize from EtOH/Heptane or flash chromatography (0-40% EtOAc in
Hexanes).

Route B: Palladium-Catalyzed Amination (Convergent)
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Ideal for late-stage diversification or when starting from the halide.

e Substrate: 1-(3-bromo-5-methoxyphenyl)ethanone.

e Reagents: Benzophenone imine (ammonia surrogate), Pdz(dba)s, Xantphos, Cs2COs.
o Conditions: Toluene, 100°C, 12h, followed by acidic hydrolysis (HCI/THF).

Visualization: Synthesis & Pharmacophore Logic

The following diagram illustrates the synthesis flow and the divergent utility of the scaffold in

drug discovery.
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Figure 1: Synthetic pathway from benzoic acid precursor to the target amino-ketone,
highlighting downstream divergence into bioactive heterocycles.

Pharmaceutical Utility: The "Why"

This scaffold is not merely a building block; it is a pharmacophore enabler.

Kinase Inhibitor Designh (FGFR/VEGFR)

In the development of drugs like Erdafitinib (Balversa), the 3,5-dimethoxyphenyl motif is crucial.
The 1-(3-amino-5-methoxyphenyl)ethanone scaffold allows researchers to install this motif
while retaining a reactive ketone handle.
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e Mechanism: The aniline nitrogen serves as a nucleophile to couple with heterocyclic cores
(e.g., quinoxalines), while the methoxy group sits in the ribose-binding pocket or solvent
interface, improving solubility.

o Advantage: The 5-methoxy group prevents metabolic oxidation at that position, extending
half-life (

Heterocycle Formation

The co-existence of the amino group and the acetyl group allows for rapid construction of fused
ring systems:

» Friedlander Synthesis: Reaction with ketones/aldehydes to form Quinolines.

e Bohlmann-Rahtz: Reaction with alkynones to form Pyridines.

Analytical Characterization (Self-Validation)

To ensure the integrity of your synthesis, compare your data against these expected values.

1H NMR (400 MHz, DMSO-d):

0 7.10 (s, 1H): Aromatic proton at C2 (between substituents).

0 6.95 (s, 1H): Aromatic proton at C6.

0 6.55 (s, 1H): Aromatic proton at C4.

0 5.30 (br s, 2H): Amino protons (

). Disappears with D20 shake.

0 3.75 (s, 3H): Methoxy protons (

).

0 2.48 (s, 3H): Acetyl protons (
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Quality Control Check:

o Impurity Alert: Watch for the azo-dimer (orange spot on TLC) if the reduction was too harsh
or air-exposed.

» Regioisomer Check: Ensure no ortho coupling occurred. The aromatic region should show
distinct meta-coupling patterns (singlets or doublets with

Hz).

Handling & Stability

o Storage: Store under inert atmosphere (Argon/Nitrogen) at 2—8°C. Amines are prone to
oxidation (browning) upon air exposure.

o Safety: The compound is an aniline derivative. Treat as a potential sensitizer and mutagen.
Use double-gloving and work within a fume hood.

o Reactivity: The ketone is susceptible to aldol condensation if stored in basic media.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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